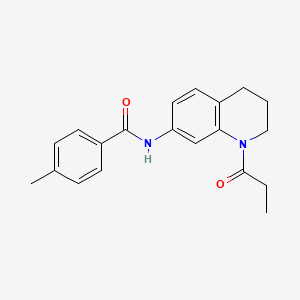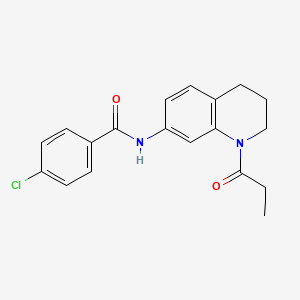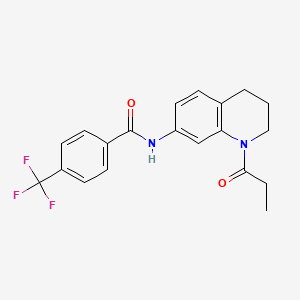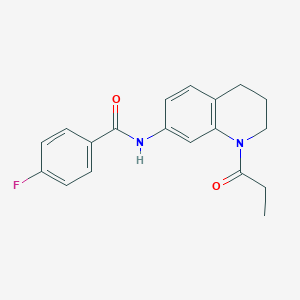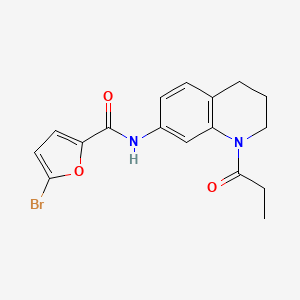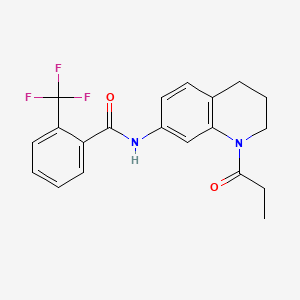
N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(trifluoromethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(trifluoromethyl)benzamide, or N-(1-propyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(trifluoromethyl)benzamide, is an organic compound that has been studied for its potential uses in medical and scientific research. This compound is a derivative of the quinoline family and is composed of two aromatic rings and two nitrogen atoms. It is a white crystalline solid with a melting point of 155-156 °C.
Applications De Recherche Scientifique
N-(1-propyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(trifluoromethyl)benzamide has been studied for its potential applications in medical and scientific research. This compound has been found to be a potent inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine, a neurotransmitter. This compound has been studied as a potential treatment for Alzheimer’s disease and other neurological disorders. In addition, this compound has been investigated as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation.
Mécanisme D'action
The mechanism of action of N-(1-propyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(trifluoromethyl)benzamide is not yet fully understood. However, it is believed that the compound binds to the active site of the enzyme acetylcholinesterase and inhibits its activity, thus preventing the breakdown of acetylcholine. In addition, the compound may bind to the active site of the enzyme COX-2 and inhibit its activity, thus preventing the production of inflammatory mediators.
Biochemical and Physiological Effects
N-(1-propyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(trifluoromethyl)benzamide has been found to have a variety of biochemical and physiological effects. In animal studies, this compound has been found to increase acetylcholine levels in the brain, which may lead to improved cognitive function. In addition, this compound has been found to inhibit the activity of the enzyme COX-2, which may lead to reduced inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
N-(1-propyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(trifluoromethyl)benzamide has several advantages and limitations for use in laboratory experiments. One advantage is that it is relatively easy to synthesize and can be obtained from commercial suppliers. Additionally, this compound has been found to be a potent inhibitor of both acetylcholinesterase and COX-2, making it a useful tool for research into neurological and inflammatory disorders. However, this compound has not been extensively studied, so its safety and efficacy for use in humans is not yet known.
Orientations Futures
N-(1-propyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(trifluoromethyl)benzamide has potential applications in the treatment of neurological and inflammatory disorders. Further research is needed to understand the mechanism of action of this compound and to determine its safety and efficacy for use in humans. Additionally, further research is needed to explore the potential of this compound to be used as a drug delivery system for other drugs. Finally, further research is needed to explore the potential of this compound to be used in combination with other drugs to treat neurological and inflammatory disorders.
Méthodes De Synthèse
N-(1-propyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(trifluoromethyl)benzamide can be synthesized through a reaction between 1-propyl-1,2,3,4-tetrahydroquinoline and 2-trifluoromethylbenzoyl chloride in an aprotic solvent such as dichloromethane at room temperature. The reaction yields an intermediate product which is then treated with an alkali to form the desired compound.
Propriétés
IUPAC Name |
N-(1-propanoyl-3,4-dihydro-2H-quinolin-7-yl)-2-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F3N2O2/c1-2-18(26)25-11-5-6-13-9-10-14(12-17(13)25)24-19(27)15-7-3-4-8-16(15)20(21,22)23/h3-4,7-10,12H,2,5-6,11H2,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUDRHXUEHBDJBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=CC=CC=C3C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







